Cas no 72275-67-3 (FORTIMICIN A SULFATE)

FORTIMICIN A SULFATE structure
FORTIMICIN A SULFATE structure
Product Name:FORTIMICIN A SULFATE
CAS-nummer:72275-67-3
MF:C17H39N5O14S2
MW:601.646662950516
CID:563158
PubChem ID:72734319
Update Time:2025-04-19

FORTIMICIN A SULFATE Chemische en fysische eigenschappen

Naam en identificatie

    • FORTIMICIN A SULFATE
    • 2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide,sulfuric acid
    • ASTROMICINSULFATE
    • FORTIMICIN A SULFATE
    • 6'-epi-fortimicin A disulfate
    • Abbott 44747
    • Abbott-44747
    • Fortimicin A
    • KW-1070 sulfate
    • XK 70-1 sulfate
    • Astromicin sulfate (JAN/USAN)
    • CHEBI:31242
    • L-CHIRO-INOSITOL, 4-AMINO-1-((AMINOACETYL)METHYLAMINO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYLSULFATE (1:2) (SALT)
    • POY3S0T3BD
    • L-CHIRO-INOSITOL, 4-AMINO-1-((AMINOACETYL)METHYLAMINO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYLSULPHATE (1:2) (SALT)
    • ASTROMICIN SULFATE [USAN]
    • 72275-67-3
    • Fortimicin a sulphate
    • 4-AMINO-1-(2-AMINO-N-METHYLACETAMIDO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYL-L-CHIRO-INOSITOL SULFATE (1:2) (SALT)
    • L-chiro-Inositol, 4-amino-1-((aminoacetyl)methylamino)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methylsulfate (1:2) (salt)
    • ASTROMICIN SULPHATE
    • Astromicin Sulfate [USAN:JAN]
    • astromycin sulfate
    • ASTROMICIN SULFATE [WHO-DD]
    • 4-AMINO-1-(2-AMINO-N-METHYLACETAMIDO)-1,4-DIDEOXY-3-O-(2,6-DIAMINO-2,3,4,6,7-PENTADEOXY-.BETA.-L-LYXO-HEPTOPYRANOSYL)-6-O-METHYL-L-CHIRO-INOSITOL SULPHATE (1:2) (SALT)
    • Fortimicin (TN)
    • CHEMBL3989466
    • L-chiro-Inositol, 4-amino-1-((aminoacetyl)methylamino)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-, disulfate
    • UNII-POY3S0T3BD
    • ASTROMICIN SULFATE [MART.]
    • astromicin sulfate
    • ASTROMICIN SULFATE [JAN]
    • 4-Amino-1-(2-amino-N-methylacetamido)-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol sulfate (1:2) (salt)
    • D01881
    • Q27286677
    • Inchi: 1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+;;/m0../s1
    • InChI-sleutel: TYNZVWXDLOJTIM-QQFWICJTSA-N
    • LACHT: S(=O)(=O)(O)O.S(=O)(=O)(O)O.O([C@@H]1[C@@H](CC[C@@H]([C@H](C)N)O1)N)[C@@H]1[C@H]([C@@H]([C@@H]([C@H]([C@H]1O)N(C(CN)=O)C)OC)O)N

Berekende eigenschappen

  • Exacte massa: 601.19349328g/mol
  • Monoisotopische massa: 601.19349328g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 6
  • Complexiteit: 610
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 359Ų
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk